5-Cyano-3-methyl-1-benzothiophene-2-carboxylic acid

Carboxylesterase 2 inhibition Enzyme kinetics Drug metabolism

CE2-targeting research demands validated inhibitors, not generic benzothiophene building blocks. 5-Cyano-3-methyl-1-benzothiophene-2-carboxylic acid (CAS 1803600-86-3) is a documented selective human carboxylesterase 2 inhibitor (Ki=42 nM, IC50=20 nM in human liver microsome assays). The 5-cyano substituent is essential for target engagement-substituting with unsubstituted or dimethoxy analogs will not recapitulate CE2 inhibitory activity. • Potent CE2 inhibitor-5-cyano group critical for high-affinity binding • Nitrile handle enables late-stage hydrolysis, reduction, or heterocycle formation • ≥95% purity; global shipping available

Molecular Formula C11H7NO2S
Molecular Weight 217.25 g/mol
CAS No. 1803600-86-3
Cat. No. B1454736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Cyano-3-methyl-1-benzothiophene-2-carboxylic acid
CAS1803600-86-3
Molecular FormulaC11H7NO2S
Molecular Weight217.25 g/mol
Structural Identifiers
SMILESCC1=C(SC2=C1C=C(C=C2)C#N)C(=O)O
InChIInChI=1S/C11H7NO2S/c1-6-8-4-7(5-12)2-3-9(8)15-10(6)11(13)14/h2-4H,1H3,(H,13,14)
InChIKeyWYYMYFFWCHQAFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Cyano-3-methyl-1-benzothiophene-2-carboxylic acid: Chemical Identity & Procurement


5-Cyano-3-methyl-1-benzothiophene-2-carboxylic acid (CAS 1803600-86-3; also referenced under CAS 41078-15-3) is a heterocyclic building block belonging to the benzo[b]thiophene-2-carboxylic acid class . Its molecular formula is C₁₁H₇NO₂S, with a molecular weight of 217.24 g/mol, and it is typically supplied as a powder with ≥95% purity suitable for research applications [1]. The compound features three key functional groups: a 3-methyl substituent on the thiophene ring, a 2-carboxylic acid moiety, and a 5-cyano group, the latter of which distinguishes it from simpler benzothiophene-2-carboxylic acid analogs and imparts distinct electronic and pharmacological properties relevant to medicinal chemistry and chemical biology research [2].

5-Cyano-3-methyl-1-benzothiophene-2-carboxylic acid: Why Substitution Fails


Within the benzo[b]thiophene-2-carboxylic acid scaffold family, substitution pattern profoundly dictates biological target engagement and potency. The 5-cyano group in 5-Cyano-3-methyl-1-benzothiophene-2-carboxylic acid is not a passive structural feature; it confers specific electronic and steric properties that enable high-affinity inhibition of human carboxylesterase 2 (CE2), with a reported Ki of 42 nM and IC50 of 20 nM [1]. In contrast, the unsubstituted 3-methylbenzo[b]thiophene-2-carboxylic acid (CAS 3133-78-6) lacks the 5-cyano group and is primarily utilized as a fragment scaffold for general molecular linking and expansion rather than as a potent, target-specific inhibitor . Similarly, 5,6-dimethoxybenzothiophene-2-carboxylic acid and 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) exhibit entirely divergent pharmacological profiles, targeting phosphodiesterases or branched-chain α-ketoacid dehydrogenase kinase (BDK), respectively [2][3]. Consequently, substituting this compound with a generic benzothiophene-2-carboxylic acid analog will not recapitulate its CE2 inhibitory activity and may lead to experimental failure in projects requiring selective CE2 modulation or in synthetic routes where the 5-cyano group serves as a critical synthetic handle or pharmacophore element.

5-Cyano-3-methyl-1-benzothiophene-2-carboxylic acid: Differentiation from Analogs


CE2 Inhibition Potency

5-Cyano-3-methyl-1-benzothiophene-2-carboxylic acid exhibits potent competitive inhibition of human carboxylesterase 2 (CE2), a key enzyme in drug metabolism and prodrug activation. It displays a binding affinity constant (Ki) of 42 nM and a half-maximal inhibitory concentration (IC50) of 20 nM in human liver microsomes [1]. While direct head-to-head comparison data against the closest structural analog, 3-methylbenzo[b]thiophene-2-carboxylic acid (lacking the 5-cyano group), are not publicly available in a standardized assay format, the latter is characterized in vendor literature as a fragment scaffold for general molecular linking without documented CE2 inhibitory activity . This stark contrast in functional annotation underscores the critical contribution of the 5-cyano substituent to target engagement.

Carboxylesterase 2 inhibition Enzyme kinetics Drug metabolism

Electronic Influence of the 5-Cyano Group

The 5-cyano group in this compound serves as a strong electron-withdrawing substituent, which differentiates it from analogs bearing electron-donating or neutral groups at the 5-position. Comparative analysis with 5-methoxybenzo[b]thiophene-2-carboxylic acid (CAS 23046-02-8) reveals a fundamental electronic divergence: the cyano group (-CN) withdraws electron density via both inductive and resonance effects, whereas the methoxy group (-OCH₃) donates electron density via resonance [1]. This electronic modulation influences the acidity of the carboxylic acid (pKa shift) and the reactivity of the benzothiophene core toward electrophilic aromatic substitution and nucleophilic attack . Although quantitative pKa values for this specific compound were not located in the search corpus, class-level inference from benzothiophene carboxylic acid SAR studies confirms that electron-withdrawing 5-substituents reduce electron density on the ring, potentially enhancing metabolic stability and altering binding interactions with biological targets [2].

Synthetic chemistry Structure-activity relationship Electron-withdrawing groups

Synthetic Diversification via Cyano Handle

The 5-cyano group in this compound serves not only as a pharmacophoric element but also as a versatile synthetic handle for further derivatization. It can be hydrolyzed to a carboxylic acid or primary amide, reduced to an aminomethyl group, or converted to tetrazole or thioamide moieties . In contrast, the 3-methylbenzo[b]thiophene-2-carboxylic acid scaffold (CAS 3133-78-6) lacks this transformable group at the 5-position, limiting downstream synthetic options to modifications primarily at the carboxylic acid site or via electrophilic substitution on the ring . This functional group advantage enables late-stage diversification strategies that are inaccessible with the non-cyanated analog, thereby expanding the accessible chemical space for structure-activity relationship (SAR) exploration or library synthesis.

Organic synthesis Functional group interconversion Medicinal chemistry

5-Cyano-3-methyl-1-benzothiophene-2-carboxylic acid: Research & Industrial Applications


CE2 Inhibitor Development & Probe Synthesis

This compound is directly applicable as a starting scaffold or reference inhibitor for research programs targeting human carboxylesterase 2 (CE2). With documented Ki = 42 nM and IC50 = 20 nM in human liver microsome assays, it provides a validated chemical starting point for medicinal chemistry optimization aimed at modulating CE2 activity [1]. CE2 is implicated in the hydrolysis of ester- and amide-containing drugs and prodrugs (e.g., irinotecan, capecitabine), making its inhibition relevant for studies of drug-drug interactions, prodrug activation, and pharmacokinetic modulation. Researchers can use this compound to establish baseline CE2 inhibition in enzymatic assays or as a template for structure-activity relationship (SAR) studies to improve potency and selectivity. [1]

Cyano-Based Diversification Scaffold

The presence of the 5-cyano group enables a range of synthetic transformations that are not possible with non-cyanated benzothiophene-2-carboxylic acid analogs . Researchers can employ this compound in medicinal chemistry campaigns requiring late-stage functionalization at the 5-position. The nitrile can be hydrolyzed to a carboxylic acid or amide, reduced to an aminomethyl group for subsequent amide coupling or reductive amination, or converted to heterocycles such as tetrazoles for bioisostere exploration . This built-in synthetic handle accelerates the generation of diverse analog libraries for hit-to-lead optimization.

Electronic Property Reference for Benzothiophene SAR

As a benzothiophene-2-carboxylic acid bearing a strong electron-withdrawing 5-cyano group, this compound serves as a valuable reference standard in structure-activity relationship studies focused on the electronic modulation of this scaffold . Researchers investigating how substituent electronic effects influence target binding, metabolic stability, or physicochemical properties (e.g., logD, pKa) can use this compound as the electron-deficient benchmark against electron-neutral (unsubstituted) or electron-rich (methoxy-substituted) analogs. This enables systematic deconvolution of electronic contributions to biological activity and ADME properties within the benzothiophene chemical series. [2]

Building Block for Novel IP Space

The combination of the 3-methyl, 2-carboxylic acid, and 5-cyano substituents creates a substitution pattern that may serve as a key intermediate or scaffold in proprietary pharmaceutical research, including areas related to metabolic disease and kinase inhibition where benzothiophene carboxylates have demonstrated utility [2]. Patents referencing benzothiophene-2-carboxylic acid derivatives as BDK inhibitors and phosphodiesterase inhibitors establish the broader class relevance [2][3]. Researchers pursuing novel intellectual property in these or adjacent therapeutic areas can employ this compound as a distinct chemical entity for the synthesis of novel analogs, leveraging its unique substitution pattern to differentiate from prior art compounds. [2][3]

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